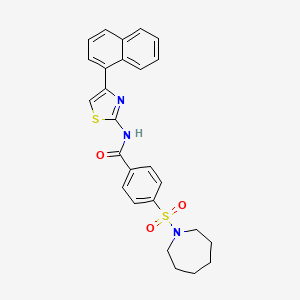

4-(azepan-1-ylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Description

This compound features a benzamide core substituted at the para position with an azepane-1-sulfonyl group. The thiazol-2-yl ring at the N-position is further substituted at the 4-position with a naphthalen-1-yl group.

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S2/c30-25(20-12-14-21(15-13-20)34(31,32)29-16-5-1-2-6-17-29)28-26-27-24(18-33-26)23-11-7-9-19-8-3-4-10-22(19)23/h3-4,7-15,18H,1-2,5-6,16-17H2,(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBDPYXFCHPVPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of the compound is with a molar mass of 422.54 g/mol. The compound features a sulfonamide group linked to an azepane ring and a thiazole moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N2O3S |

| Molar Mass | 422.54 g/mol |

| Density | 1.278 g/cm³ |

| pKa | 13.37 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, potentially leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in the context of drug design for conditions such as cancer and inflammatory diseases.

Biological Activity

Research indicates that compounds similar to 4-(azepan-1-ylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide exhibit significant biological activities:

- Anticancer Activity : Preliminary studies suggest that sulfonamide derivatives can inhibit tumor growth by targeting specific oncogenic pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some analogs have shown effectiveness against bacterial strains, indicating potential use as antibiotics.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Anticancer Activity : A recent study evaluated the effects of related sulfonamide compounds on MCF-7 breast cancer cells, demonstrating IC50 values in the micromolar range, indicating significant cytotoxicity .

- Anti-inflammatory Research : In vitro assays showed that compounds with similar structures inhibited the production of TNF-alpha in activated macrophages, suggesting a pathway for reducing inflammation .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(naphthalen-1-yl)acetamide | Anticancer | 12 |

| 4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide | Anti-inflammatory | 15 |

| N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(naphthalen-1-yl)acetamide | Antimicrobial | 8 |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Structural and Functional Insights

- Azepane vs. Piperidine Sulfonyl Groups : The 7-membered azepane ring in the target compound likely increases lipophilicity compared to the 6-membered piperidine in 2D216 . This may enhance membrane permeability but reduce aqueous solubility.

- Thiazole Substituents : The bulky naphthalen-1-yl group in the target compound may sterically hinder receptor binding compared to smaller substituents like 2-pyridyl or 2,5-dimethylphenyl. However, aromatic stacking interactions with naphthalene could improve affinity for hydrophobic binding pockets .

Q & A

Q. What are the key functional groups in this compound, and how do they influence its bioactivity?

The compound contains:

- Azepane (7-membered amine ring) : Enhances lipophilicity and membrane permeability.

- Sulfonyl group : Facilitates hydrogen bonding with enzyme active sites (e.g., proteases or kinases).

- Naphthalene-thiazole moiety : Promotes π-π stacking interactions with aromatic residues in target proteins.

- Benzamide core : Stabilizes binding via hydrophobic interactions. These groups collectively contribute to antimicrobial and anticancer activities observed in disk diffusion and MTT assays .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

- Step 1 : Formation of the thiazole ring via cyclization of 2-aminothiophenol derivatives with α-haloketones.

- Step 2 : Sulfonylation of the azepane moiety using sulfonyl chlorides under basic conditions (e.g., NaOH in DMF).

- Step 3 : Coupling the sulfonylated intermediate with the naphthalene-thiazol-2-amine via amide bond formation. Reaction optimization requires temperature control (60–80°C) and anhydrous solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during sulfonylation?

- Temperature : Maintain 70–80°C to balance reactivity and side-product formation.

- Solvent : Use DMF for polar aprotic conditions, enhancing sulfonyl chloride reactivity.

- Catalyst : Add triethylamine (0.5 eq) to neutralize HCl byproducts and accelerate the reaction. Monitoring via TLC (ethyl acetate/hexane, 3:7) ensures completion within 4–6 hours .

Q. What analytical techniques are critical for confirming structure and purity?

- NMR (¹H/¹³C) : Assign peaks for azepane (δ 1.4–1.8 ppm) and naphthalene protons (δ 7.5–8.3 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 506.1543).

- HPLC-PDA : Purity >98% using a C18 column (ACN/water gradient, 220 nm detection). X-ray crystallography may resolve stereochemical ambiguities .

Q. How to resolve discrepancies in reported IC₅₀ values across biological studies?

- Assay standardization : Ensure consistent cell lines (e.g., HCT-116 vs. MCF-7) and incubation times (48–72 hrs).

- Compound purity : Reproduce results using HPLC-purified batches (>98%).

- Solvent controls : Confirm DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Cross-validate with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. What strategies enhance target selectivity via thiazole modification?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the thiazole 4-position to improve kinase inhibition.

- Bioisosteric replacement : Replace thiazole with oxazole to reduce off-target effects while retaining affinity.

- Molecular docking : Model interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) to guide design .

Q. How to design experiments elucidating the mechanism of action?

- Enzyme inhibition assays : Test against COX-2, HDACs, or PI3K isoforms using fluorogenic substrates.

- Cellular thermal shift assay (CETSA) : Identify target proteins by monitoring thermal stabilization upon binding.

- RNA-seq profiling : Compare gene expression in treated vs. untreated cells to pinpoint pathways (e.g., apoptosis, autophagy). Combine with siRNA knockdown to validate target relevance .

Data Contradiction Analysis

- Example : Conflicting reports on antimicrobial activity against E. coli (MIC 2 µM vs. 10 µM).

- Root cause : Variability in bacterial strain resistance profiles or broth microdilution vs. agar dilution methods.

- Resolution : Use CLSI guidelines for standardized MIC testing and include reference antibiotics as controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.